4-(3-Bromo-4-fluorophenoxy)aniline
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Overview
Description
4-(3-Bromo-4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9BrFNO . It is a derivative of aniline, where the aniline ring is substituted with a bromo group at the 3-position and a fluorophenoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves nitration of the aromatic ring followed by reduction to introduce the amino group.
Direct Displacement of Halogens in Haloarenes: This method involves the substitution of halogens in haloarenes at high temperatures.
Copper-Mediated Chemistry: Modern methods often use copper catalysts to facilitate the substitution reactions under milder conditions.
Transition-Metal-Catalyzed Processes: These processes, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce the bromo and fluorophenoxy groups onto the aniline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluorophenoxy groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluorophenoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated and defluorinated products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-4-fluorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
3-Bromo-4-(4-fluorophenoxy)aniline: A closely related compound with similar structural features.
4-Bromo-3-(trifluoromethyl)aniline: Another brominated aniline derivative with different substituents.
Uniqueness: 4-(3-Bromo-4-fluorophenoxy)aniline is unique due to the presence of both bromo and fluorophenoxy groups, which confer distinct reactivity and biological activity. Its combination of substituents makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C12H9BrFNO |
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Molecular Weight |
282.11 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChI Key |
BCCSBWTWSOXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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